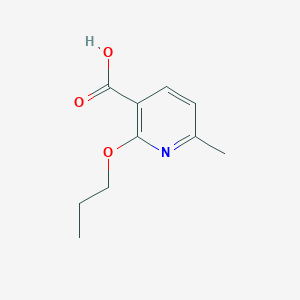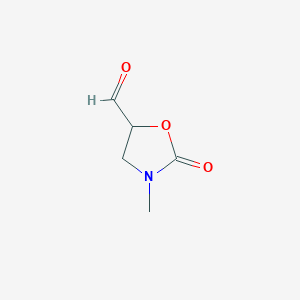
6-Methyl-2-propoxypyridine-3-carboxylic acid
Overview
Description
6-Methyl-2-propoxypyridine-3-carboxylic acid (MPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPPC is a pyridine carboxylic acid derivative that has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Phosphine-Catalyzed Annulation : A study demonstrated the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, to produce highly functionalized tetrahydropyridines. This method emphasizes the compound's utility in synthesizing complex molecular structures with high regioselectivity and excellent yields, showcasing its potential in organic synthesis (Zhu et al., 2003).
Crystal Structure and Computational Studies : Research on pyrazole derivatives, including analysis on crystal structure and computational studies, highlighted the compound's versatility. The findings show the stability of the synthesized compounds and their tautomeric forms, providing foundational knowledge for further chemical and pharmacological research (Shen et al., 2012).
Extraction and Separation Technologies : A study focused on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, shedding light on the efficiency of extracting similar compounds from dilute solutions. This research is pivotal for the biochemical and pharmaceutical industries, where the separation of specific compounds is crucial (Kumar & Babu, 2009).
Applications in Heterocyclic Derivative Syntheses
Palladium-Catalyzed Oxidative Cyclization : The palladium-catalyzed oxidative carbonylation of 4-yn-1-ones to produce heterocyclic derivatives including tetrahydropyridines demonstrates the compound's potential as a precursor in synthesizing pharmacologically relevant structures. This highlights its importance in medicinal chemistry for developing new therapeutic agents (Bacchi et al., 2005).
Precursor for Unsymmetrical Diamide Ligands : Research on the preparation of unsymmetrical diamide ligands from related compounds shows its utility in complexing with metals, which could have implications in catalysis, material science, and pharmaceutical development. Such studies demonstrate the compound's versatility in forming multifunctional ligands for various applications (Napitupulu et al., 2006).
properties
IUPAC Name |
6-methyl-2-propoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-6-14-9-8(10(12)13)5-4-7(2)11-9/h4-5H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWLUVRHTQVUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)

![Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1467886.png)
![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)

![[1-(2-Methylpropyl)cyclopropyl]methanol](/img/structure/B1467899.png)


![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)
